N-Hydroxy varenicline
Description
Varenicline is a partial agonist of α4β2 neuronal nicotinic acetylcholine receptors (nAChRs) and a full agonist at α7 nAChRs, approved for smoking cessation . Its mechanism involves alleviating nicotine withdrawal symptoms while reducing nicotine reward by competitively binding to nAChRs . Structurally derived from cytisine, varenicline exhibits high selectivity for α4β2 receptors, contributing to its efficacy and tolerability profile . Clinical trials demonstrate its superiority over nicotine replacement therapy (NRT) and bupropion, with abstinence rates of 43.9% vs. 17.6% (placebo) and 29.8% (bupropion) during weeks 9–12 of treatment .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
14-hydroxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3O/c17-16-6-8-3-9(7-16)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9,17H,3,6-7H2 |
InChI Key |
CDXUPQBYCZFMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Varenicline or protected varenicline intermediates : These compounds serve as the substrates for hydroxylation.
- Protecting groups : Common amino protecting groups used during synthesis include trifluoroacetyl, trichloroacetyl, benzyloxycarbonyl, t-butoxycarbonyl, allyloxycarbonyl, and pivaloyl, with trifluoroacetyl being the most specific and preferred for stability during intermediate steps.
Detailed Preparation Steps
Hydroxylation of Varenicline
Hydroxylation to produce this compound is typically performed by chemical oxidation targeting the nitrogen atom. The reaction conditions and reagents vary but generally include:
- Oxidizing agents : Various oxidants capable of introducing the hydroxyl group on nitrogen, such as hydroxylamine derivatives or specialized oxidants, can be used.
- Solvents : Common solvents include aqueous media or halogenated hydrocarbons like methylene chloride, sometimes in biphasic mixtures to optimize solubility and reaction rates.
- Temperature : Mild temperatures (typically 5-35 °C) are preferred to maintain selectivity and avoid decomposition.
- Reaction time : Extended reaction times (6-15 hours) are common to ensure complete conversion while minimizing side reactions.
Removal of Amino Protecting Groups
Prior to or following hydroxylation, amino protecting groups are removed under controlled conditions:
| Parameter | Typical Range | Preferred Conditions |
|---|---|---|
| Solvent amount | 2 to 8 kg per mole of compound | 3 to 5 kg per mole |
| Basic substance amount | 2 to 5 mol per mole | 2.5 to 4 mol (e.g., sodium hydroxide preferred) |
| Temperature | 2 to 50 °C | 5 to 35 °C |
| Reaction time | 6 to 15 hours | 7.5 to 12 hours |
| Solvent system | Water and/or halogenated hydrocarbon solvent | Water + methylene chloride (mass ratio water: solvent 2.5:1) |
The removal is typically performed using bases such as sodium hydroxide in a solvent mixture of water and methylene chloride, which facilitates the deprotection and subsequent isolation of the free amine or hydroxylated product.
Alternative and Improved Synthetic Routes
Avoidance of Toxic Reagents
Some older methods for varenicline intermediates involved osmium tetroxide for dihydroxylation, which is highly toxic and unsuitable for scale-up. Improved processes replace free osmium tetroxide with polymer-supported osmium catalysts or alternative oxidants such as hexadecyl trimethyl ammonium permanganate salt to achieve cis-dihydroxylation safely and cost-effectively.
Process Optimization for Industrial Scale
- Use of less hazardous reagents and solvents.
- Avoidance of chromatographic purification steps by employing crystallization and extraction techniques.
- Optimization of reaction parameters (temperature, solvent ratios, reaction times) to maximize yield and purity.
Summary Table of Preparation Parameters for this compound
Research Findings and Considerations
- This compound is recognized as an impurity and metabolite of varenicline with potential biological activity affecting nicotinic acetylcholine receptor interactions.
- The hydroxylation step is critical for generating this compound and must be carefully controlled to avoid over-oxidation or degradation.
- The choice of protecting groups and deprotection conditions significantly impacts the yield and purity of the final this compound.
- Industrial processes prioritize safety, environmental impact, and cost, leading to the development of methods avoiding hazardous reagents like free osmium tetroxide.
Chemical Reactions Analysis
N-Hydroxy varenicline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form N-formylvarenicline and N-methylvarenicline under specific conditions involving formaldehyde and formic acid . These reactions are significant in understanding the stability and degradation pathways of the compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically hydroxylated or methylated derivatives of the original compound .
Scientific Research Applications
N-Hydroxy varenicline has several scientific research applications. In chemistry, it is used to study the behavior of hydroxylated derivatives of varenicline and their interactions with nicotinic acetylcholine receptors . In biology and medicine, it is investigated for its potential effects on nicotine addiction and withdrawal symptoms . Additionally, it is used in the development of new therapeutic agents targeting nicotinic receptors . In the industry, this compound is utilized in the formulation of smoking cessation aids and related pharmaceutical products .
Mechanism of Action
The mechanism of action of N-Hydroxy varenicline involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at these receptors, particularly the α4β2 subtype . By binding to these receptors, this compound can modulate the release of neurotransmitters like dopamine, which are involved in the reward pathways associated with nicotine addiction . This modulation helps reduce the craving and withdrawal symptoms experienced by individuals attempting to quit smoking .
Comparison with Similar Compounds
Nicotine Replacement Therapy (NRT)
- Mechanism : NRT provides nicotine via patches, gums, or lozenges, acting as a full agonist at nAChRs to reduce cravings.
- Efficacy : Varenicline outperforms combination NRT (e.g., patch + gum) in long-term abstinence (23% vs. 14.6% at 52 weeks) . A study of 167,487 treatment episodes found varenicline users had higher quit rates (OR = 1.77 vs. NRT) .
- Safety : Varenicline shows lower suicide risk in neurodevelopmental disorder patients (0 cases vs. 7 with NRT) and reduced all-cause mortality . NRT lacks varenicline’s neuropsychiatric safety concerns .
- Combination Potential: Combining varenicline with oral NRT enhances abstinence rates (e.g., 29.7% vs. 13.2% placebo at 24 weeks) .
Table 1: Efficacy of Varenicline vs. NRT
| Metric | Varenicline | Combination NRT | Odds Ratio (95% CI) |
|---|---|---|---|
| 12-week abstinence | 43.9% | 29.8% | 1.90 (1.38–2.62) |
| 52-week abstinence | 23.0% | 14.6% | 1.77 (1.19–2.63) |
Bupropion
- Mechanism: Bupropion inhibits norepinephrine/dopamine reuptake and acts as a weak nAChR antagonist.
- Efficacy : Varenicline’s 52-week abstinence rate (23%) exceeds bupropion’s (14.6%) with superior odds ratios (2.66 vs. placebo; 1.77 vs. bupropion) .
- Safety : Bupropion carries seizure risks, while varenicline’s primary side effect is nausea (29.4% incidence) .
Cytisine
- Mechanism : A plant-based partial agonist at α4β2 nAChRs, cytisine shares structural similarities with varenicline but has lower bioavailability .
- Efficacy : Cytisine’s 12-week abstinence rates (~31%) are comparable to varenicline but require more frequent dosing (e.g., 1.5 mg six times daily vs. 1 mg twice daily) .
Bispidine Compounds (BPC, BMSP)
- Mechanism: Novel α4β2 partial agonists with low α7 activity, reducing off-target effects .
- Efficacy : BPC and BMSP show comparable partial agonism to varenicline but lower efficacy in preclinical models (e.g., 10–15% receptor activation vs. varenicline’s 13.4% at α4β2) .
- Safety : Reduced cholinergic side effects (e.g., salivation, gastrointestinal distress) due to selective α4β2 targeting .
Table 2: Receptor Activity Profiles
| Compound | α4β2 (EC₅₀, Efficacy) | α7 (EC₅₀, Efficacy) |
|---|---|---|
| Varenicline | 2.3 µM, 13.4% | 18 µM, 93% |
| Cytisine | 1.2 µM, 25% | >100 µM, <5% |
| BPC | 5.8 µM, 12% | >100 µM, <5% |
Pyrido[3,4]homotropane (PHT)
- Mechanism : Full agonist at α6β2-containing nAChRs and partial agonist at α4β2 .
- Efficacy : (+)-PHT induces greater striatal dopamine release than varenicline, suggesting stronger reward modulation .
- Specificity : Unlike varenicline, PHT’s α6β2 selectivity may reduce cardiovascular side effects .
Table 3: Adverse Event Incidence
| Event | Varenicline | Bupropion | NRT |
|---|---|---|---|
| Nausea | 29.4% | 9.6% | 5.2% |
| Insomnia | 14.2% | 21.3% | 8.1% |
| Suicide Risk | 0% | N/A | 0.7% |
Q & A
Q. What experimental frameworks validate varenicline’s translational potential from rodent models to human cognitive disorders?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
